Histone Acetyltransferase Inhibitor II

描述

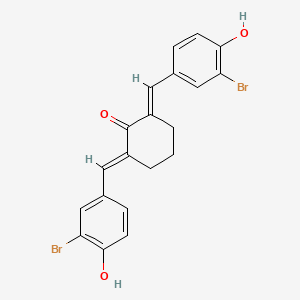

Structure

3D Structure

属性

IUPAC Name |

(2E,6E)-2,6-bis[(3-bromo-4-hydroxyphenyl)methylidene]cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Br2O3/c21-16-10-12(4-6-18(16)23)8-14-2-1-3-15(20(14)25)9-13-5-7-19(24)17(22)11-13/h4-11,23-24H,1-3H2/b14-8+,15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLKEKNTCBWPSD-VOMDNODZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\C2=CC(=C(C=C2)O)Br)/C(=O)/C(=C/C3=CC(=C(C=C3)O)Br)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Determination of IC50 Values for Histone Acetyltransferase Inhibitor II

This technical guide provides a comprehensive overview of the methodologies and data associated with determining the half-maximal inhibitory concentration (IC50) of Histone Acetyltransferase (HAT) Inhibitor II. It is intended for researchers, scientists, and professionals in the fields of epigenetics and drug development.

Introduction to Histone Acetyltransferase Inhibitor II

This compound, also identified as compound 2c, is a cell-permeable and selective inhibitor of the p300 histone acetyltransferase (HAT).[1][2] Its chemical name is 2,6-bis[(3-bromo-4-hydroxyphenyl)methylene]-cyclohexanone.[2] HATs are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone proteins and other non-histone proteins.[3][4] This acetylation is a key post-translational modification that generally leads to a more open chromatin structure, facilitating gene transcription.[5] The aberrant activity of HATs, particularly p300/CBP, is implicated in various diseases, including cancer, making them significant therapeutic targets.[6][7]

This compound serves as a critical tool for studying the biological functions of p300 and as a lead compound for the development of novel therapeutics. Accurate determination of its IC50 value is fundamental to quantifying its potency and selectivity.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against several HAT enzymes to establish its potency and selectivity. The available data is summarized below.

| Inhibitor Name | Target Enzyme | IC50 Value | Non-Target Enzymes | Reference |

| This compound | p300 | 5 µM | PCAF, GCN5 | [1][2] |

General Experimental Protocol for IC50 Determination

The determination of the IC50 value for a HAT inhibitor like this compound typically involves an in vitro enzymatic assay.[3] The following protocol describes a common fluorescence-based method.

3.1. Principle

This assay measures the activity of a HAT enzyme (e.g., p300) by detecting one of the reaction products. The enzymatic reaction involves the transfer of an acetyl group from a donor molecule (Acetyl-CoA) to a histone peptide substrate. This produces an acetylated peptide and Coenzyme A (CoA-SH). The amount of CoA-SH produced can be quantified using a developer that reacts with the free thiol group to generate a fluorescent signal. The inhibitor's potency is determined by measuring the reduction in this signal at various inhibitor concentrations.[8]

3.2. Materials and Reagents

-

HAT enzyme (e.g., recombinant human p300)

-

This compound

-

Acetyl-CoA

-

Histone peptide substrate (e.g., a peptide derived from Histone H3 or H4)

-

HAT Assay Buffer (e.g., 100 mM HEPES, pH 7.5)[8]

-

HAT Stop Reagent (e.g., isopropanol)[8]

-

Fluorescent Developer Reagent

-

DMSO (for dissolving the inhibitor)

-

96-well or 384-well microplates (black, for fluorescence assays)

-

Microplate reader with fluorescence capabilities (e.g., Excitation 360-390 nm, Emission 450-470 nm)[8]

3.3. Assay Procedure

-

Inhibitor Preparation : Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in Assay Buffer to achieve a range of desired concentrations. Also, prepare a vehicle control (DMSO in Assay Buffer) without the inhibitor.

-

Reaction Setup : In a microplate, add the following components in order:

-

Assay Buffer

-

HAT enzyme (e.g., p300)

-

Serial dilutions of this compound or vehicle control.

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction : Initiate the enzymatic reaction by adding the substrates: Acetyl-CoA and the histone peptide.

-

Incubation : Cover the plate and incubate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 5-30 minutes).[9] This incubation time should be within the linear range of the reaction, where product formation is proportional to time.[9]

-

Termination of Reaction : Stop the reaction by adding the HAT Stop Reagent to each well.[8]

-

Signal Development : Add the Fluorescent Developer to all wells. This reagent reacts with the CoA-SH produced during the reaction.

-

Final Incubation : Cover the plate and incubate at room temperature for a specified time (e.g., 20 minutes) to allow the fluorescent signal to stabilize.[8]

-

Data Acquisition : Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths.

3.4. Data Analysis

-

Background Subtraction : Subtract the average fluorescence of "no enzyme" or "background" wells from all other measurements.

-

Calculate Percent Inhibition : Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_vehicle_control))

-

Generate Dose-Response Curve : Plot the Percent Inhibition against the logarithm of the inhibitor concentration.[10][11]

-

Determine IC50 : Use a non-linear regression analysis (e.g., a sigmoidal dose-response or four-parameter logistic model) to fit the curve and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[11][12]

Visualizations

4.1. Mechanism of Action

The following diagram illustrates the mechanism by which p300 acetylates histones and how this compound disrupts this process.

Caption: Mechanism of p300 inhibition by HAT Inhibitor II.

4.2. Experimental Workflow for IC50 Determination

The diagram below outlines the key steps involved in the in vitro fluorescence-based assay to determine the IC50 value.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pure.ul.ie [pure.ul.ie]

- 4. Histone Acetyltransferase and Deacetylase Inhibitors—New Aspects and Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. courses.edx.org [courses.edx.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Cell Permeability of Histone Acetyltransferase Inhibitor II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell permeability and intracellular activity of Histone Acetyltransferase Inhibitor II (HAT Inhibitor II). This document consolidates available data, outlines detailed experimental protocols for assessing cell permeability and target engagement, and illustrates key signaling pathways and workflows.

Introduction to this compound

This compound is a cell-permeable small molecule that selectively inhibits the p300 histone acetyltransferase (HAT) with an IC50 of 5 μM.[1][2][3] By inhibiting p300, this compound modulates the acetylation of histone and non-histone proteins, thereby influencing gene transcription and other cellular processes. Aberrant HAT activity is implicated in various diseases, including cancer and inflammatory disorders, making HAT inhibitors like this one valuable tools for research and potential therapeutic development.[4] This inhibitor has been shown to induce anti-acetylase activity within mammalian cells, indicating its ability to cross the cell membrane and engage its intracellular target.[1][3]

Physicochemical and Pharmacokinetic Properties

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | 2,6-bis[(3-bromo-4-hydroxyphenyl)methylene]-cyclohexanone | [2] |

| Molecular Formula | C₂₀H₁₆Br₂O₃ | [2] |

| Molecular Weight | 464.2 g/mol | [2] |

| IC50 (p300) | 5 µM | [1][2][3] |

| Solubility | DMSO: 93 mg/mL (200.36 mM) | [1] |

| DMF: 50 mg/mL | [2] | |

| Ethanol: 20 mg/mL | [2] |

Cell Permeability Data

Table of Caco-2 Permeability for Reference HAT Inhibitors

| Compound | Apparent Permeability Coefficient (Papp) (cm/s) | Reference |

| Compound 16 (a 2-acylamino-1-(4-carboxyphenyl)benzamide) | 68.21 x 10⁻⁶ | [5][6] |

| Compound 17 (a 2-acylamino-1-(4-carboxyphenyl)benzamide) | 71.48 x 10⁻⁶ | [5][6] |

These values indicate good intestinal permeability in the Caco-2 model, an accepted in vitro model for predicting human drug absorption.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cell permeability and intracellular activity of this compound.

Determination of Intracellular Concentration by LC-MS/MS

This protocol outlines a general method for quantifying the intracellular concentration of a small molecule inhibitor.

Experimental Workflow for Intracellular Concentration Measurement

Caption: Workflow for determining the intracellular concentration of a small molecule inhibitor.

Protocol:

-

Cell Culture: Plate cells (e.g., a relevant cancer cell line) in 6-well plates and culture until they reach approximately 80-90% confluency.

-

Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for different time periods (e.g., 2, 6, 24 hours).

-

Cell Harvesting:

-

Aspirate the media and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular inhibitor.

-

Harvest the cells by scraping them into a pre-weighed tube.

-

-

Cell Lysis and Inhibitor Extraction:

-

Centrifuge the cell suspension and discard the supernatant.

-

Resuspend the cell pellet in a known volume of a suitable organic solvent mixture, such as acetonitrile:methanol (1:1 v/v), to lyse the cells and extract the inhibitor.

-

Vortex thoroughly and incubate on ice.

-

-

Sample Preparation for LC-MS/MS:

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant to a new tube.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of this compound.

-

Generate a standard curve with known concentrations of the inhibitor to ensure accurate quantification.

-

-

Data Normalization:

-

Determine the total protein concentration of the cell lysate (from a parallel sample) or the cell number per well to normalize the quantified inhibitor amount.

-

Express the final intracellular concentration as nmol of inhibitor per mg of total protein or per 10^6 cells.

-

Western Blot for Histone Acetylation

This protocol is used to assess the functional consequence of HAT inhibitor entry into the cell by measuring the levels of histone acetylation.

Experimental Workflow for Western Blot Analysis

Caption: A generalized workflow for performing a western blot experiment.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with this compound as described in the previous protocol.

-

Lyse the cells in RIPA buffer supplemented with protease and histone deacetylase (HDAC) inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use an antibody against total histone H3 or a housekeeping protein like GAPDH as a loading control.

-

Signaling Pathway Modulation

This compound, by inhibiting p300, can impact various signaling pathways. One of the key pathways affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is crucial in inflammation and cancer.

Simplified NF-κB Signaling Pathway and the Role of p300

Caption: Inhibition of p300 by HAT Inhibitor II can suppress NF-κB-mediated gene expression.

Conclusion

This compound is a valuable research tool for studying the roles of p300 in various biological processes. Its cell-permeable nature allows for the investigation of its effects in cellular models. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess its intracellular concentration and functional activity. Further studies to determine its precise permeability characteristics and to explore its therapeutic potential are warranted.

References

- 1. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Determination of Intracellular Compound Concentrations: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 4. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Sumoylation of HDAC2 promotes NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]

In Vitro Characterization of Histone Acetyltransferase Inhibitor II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Histone Acetyltransferase Inhibitor II, a selective and cell-permeable inhibitor of the p300 histone acetyltransferase (HAT). This document details the inhibitor's known biochemical properties, provides representative experimental protocols for its characterization, and visualizes key pathways and workflows to support further research and development.

Introduction to this compound

This compound is a small molecule compound identified as a potent and selective inhibitor of the p300 histone acetyltransferase.[1][2][3] p300, along with its close homolog CBP, is a crucial transcriptional co-activator that plays a central role in a multitude of cellular processes, including cell cycle regulation, differentiation, and DNA damage repair, by acetylating histone and non-histone proteins.[4][5] The dysregulation of p300/CBP activity is implicated in various diseases, most notably cancer, making its inhibitors valuable tools for both basic research and therapeutic development. This compound reportedly functions as a competitive inhibitor with respect to the acetyl-CoA binding site.[6]

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: Inhibitory Potency against p300

| Parameter | Value | Notes |

| IC50 | 5 µM | Determined in a cell-free p300 HAT assay.[1][2][3][7] |

Table 2: Selectivity Profile against Other Histone Acetyltransferases

| Target HAT | % Inhibition (at 5 µM Inhibitor II) | Notes |

| p300/CBP | ~50% | Potent inhibition observed. |

| GCN5 | 30% | Moderate to low inhibition. |

| PCAF | 0% | No significant inhibition observed. |

Experimental Protocols

The following are detailed, representative methodologies for the in vitro characterization of a p300 inhibitor like this compound. These protocols are based on established methods for characterizing similar compounds.[2][8][9][10]

Biochemical Assay: In Vitro p300 HAT Activity (Radioactive Method)

This assay directly measures the enzymatic activity of recombinant p300 by quantifying the incorporation of a radiolabeled acetyl group from [14C]-acetyl-CoA onto a histone substrate.

Materials:

-

Recombinant human p300 catalytic domain (Enzo Life Sciences or similar)

-

Histone H3 or H4 peptide substrate (e.g., N-terminal 20 amino acids)

-

[14C]-acetyl-CoA

-

Unlabeled Acetyl-CoA

-

This compound

-

HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA

-

Reaction Quench Solution: 14% SDS (w/v)

-

Scintillation fluid and counter

Procedure:

-

Prepare Inhibitor Dilutions: Create a serial dilution of this compound in DMSO. A typical concentration range to test would span from 100 nM to 100 µM to generate a full dose-response curve around the known 5 µM IC50.

-

Reaction Setup: In a microcentrifuge tube, combine the following components on ice:

-

HAT Assay Buffer

-

Recombinant p300 enzyme (e.g., 5-10 nM final concentration)

-

Histone peptide substrate (e.g., 100 µM final concentration)

-

This compound or DMSO vehicle control (final DMSO concentration should be kept constant, e.g., <2.5%)

-

-

Pre-incubation: Incubate the mixture at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the reaction by adding a 1:1 mixture of unlabeled acetyl-CoA and [14C]-acetyl-CoA to a final concentration of ~20 µM.

-

Incubation: Allow the reaction to proceed at 30°C for 10-15 minutes. Ensure the reaction stays within the linear range of enzyme activity.

-

Quench Reaction: Stop the reaction by adding the quench solution.

-

Detection: Spot the reaction mixture onto P81 phosphocellulose filter paper. Wash the filters extensively with wash buffer (e.g., 50 mM sodium bicarbonate) to remove unincorporated [14C]-acetyl-CoA. Air dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.

Cellular Assay: Immunoblotting for Histone Acetylation

This assay assesses the ability of this compound to inhibit p300 activity within a cellular context by measuring the levels of specific histone acetylation marks.

Materials:

-

HeLa, MDA-MB-468, or other suitable cancer cell line

-

Complete cell culture medium

-

This compound

-

Histone Deacetylase (HDAC) inhibitor (e.g., Trichostatin A) - optional, for signal amplification

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-acetyl-Histone H3 (e.g., anti-AcH3K27), anti-total Histone H3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate and imaging system

Procedure:

-

Cell Culture: Plate cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM to 50 µM) for a defined period (e.g., 6-24 hours). Include a DMSO vehicle control.

-

(Optional) HDAC Inhibition: To increase the basal level of histone acetylation, co-treat with a broad-spectrum HDAC inhibitor for the final 4-6 hours of the experiment. This can make the reduction in acetylation by the HAT inhibitor more pronounced.[11]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the well with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against the specific acetylation mark overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash again and apply the ECL substrate.

-

-

Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities and normalize the acetyl-histone signal to the total histone or loading control signal. Compare the levels of acetylation in inhibitor-treated samples to the DMSO control.

Visualizations: Pathways and Workflows

p300/CBP Signaling Pathway

The following diagram illustrates the central role of p300/CBP as a transcriptional co-activator. It is recruited by DNA-bound transcription factors (TFs) and subsequently acetylates histone tails, leading to chromatin relaxation and transcriptional activation.

References

- 1. researchgate.net [researchgate.net]

- 2. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The histone acetyltransferase p300 inhibitor C646 reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Live cell studies of p300/CBP histone acetyltransferase activity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small-molecule inhibitors of acetyltransferase p300 identified by high-throughput screening are potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Role of p300/CBP Inhibition in Gene Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The paralogous proteins p300 (also known as EP300) and CREB-binding protein (CBP) are master transcriptional coactivators and histone acetyltransferases (HATs) that play a pivotal role in orchestrating gene expression.[1][2][3] By catalyzing the acetylation of histone tails and other proteins, they modulate chromatin structure and facilitate the assembly of the transcriptional machinery, thereby influencing a vast array of cellular processes, including proliferation, differentiation, and DNA repair.[4][5] Dysregulation of p300/CBP activity is implicated in numerous diseases, most notably cancer, making them compelling therapeutic targets.[6][7] This guide provides an in-depth technical overview of the function of p300/CBP, the mechanisms of their inhibition, and the downstream consequences for gene regulation, supported by quantitative data and detailed experimental protocols.

Core Function of p300/CBP in Gene Regulation

p300 and CBP are large, multi-domain proteins that act as central hubs for integrating diverse signaling pathways to control gene transcription.[8] Their function can be dissected into three primary mechanisms:

-

Histone Acetyltransferase (HAT) Activity: The core enzymatic function of p300/CBP is to transfer an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails, particularly H3K18 and H3K27.[9][10] This modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA. This "loosening" of chromatin, or euchromatin formation, increases the accessibility of DNA to transcription factors and the RNA polymerase II machinery, generally leading to gene activation.[2][11]

-

Scaffolding and Co-activation: p300/CBP possess multiple protein-protein interaction domains that allow them to act as molecular scaffolds.[3] They bridge DNA-binding transcription factors (like p53, nuclear receptors, and CREB) with the basal transcription apparatus, stabilizing the pre-initiation complex and enhancing transcriptional output.[1][12]

-

Non-Histone Protein Acetylation: Beyond histones, p300/CBP acetylate over 75 other proteins, including transcription factors themselves (e.g., p53, MyoD, NF-κB).[12][13] This acetylation can modulate the target protein's stability, DNA-binding affinity, subcellular localization, and interaction with other proteins, adding another layer of regulatory control.[12]

Mechanism of p300/CBP Inhibition

Given their critical role in promoting the expression of genes involved in cell growth and survival, inhibiting p300/CBP has emerged as a promising anti-cancer strategy.[7][14] Small molecule inhibitors typically target one of two key domains:

-

HAT Domain Inhibitors: These compounds, such as A-485, are competitive inhibitors that bind to the catalytic active site of the HAT domain, preventing the transfer of acetyl groups to histone and non-histone substrates.[1][5][13] This leads to a global reduction in key acetylation marks like H3K27ac, resulting in a more condensed chromatin state and the repression of target genes.[4][15]

-

Bromodomain Inhibitors: The bromodomain is a protein module that specifically recognizes and binds to acetylated lysine residues.[16] Inhibitors like CCS1477 (Inobrodib) occupy the acetyl-lysine binding pocket of the bromodomain, preventing p300/CBP from "reading" the epigenetic landscape and docking onto acetylated chromatin.[17][18] This can displace p300/CBP from enhancers and promoters, disrupting the transcriptional activation of key oncogenes like the Androgen Receptor (AR) and c-Myc.[18][19]

The downstream effect of both inhibition strategies is the suppression of specific, lineage-defining transcriptional programs that drive oncogenesis.[5][11]

Figure 1: Logical flow of p300/CBP function and inhibition.

Data Presentation: The Quantitative Impact of Inhibition

The effects of p300/CBP inhibition can be quantified across biochemical, cellular, and organismal levels. The following tables summarize key data for representative inhibitors.

Table 1: Biochemical Potency of p300/CBP Inhibitors

| Compound | Target Domain | Target Protein | Potency (IC50 / Kd) | Assay Type |

| A-485 | HAT | p300 | 9.8 nM (IC50)[1][11] | Biochemical HAT Assay |

| A-485 | HAT | CBP | 2.6 nM (IC50)[1][11] | Biochemical HAT Assay |

| C646 | HAT | p300 | 400 nM (Ki)[13] | Biochemical HAT Assay |

| CCS1477 | Bromodomain | p300 | 1.3 nM (Kd)[18] | Surface Plasmon Resonance |

| CCS1477 | Bromodomain | CBP | 1.7 nM (Kd)[18] | Surface Plasmon Resonance |

Table 2: Cellular Effects of p300/CBP Inhibition

| Compound | Cell Line | Effect Measured | Result |

| A-485 | PC3 (Prostate) | H3K27ac Levels | 73 nM (EC50) reduction[4] |

| A-485 | WM2664 (Melanoma) | H3K27ac Levels | 0.59 µM (IC50) reduction[4] |

| CCS1477 | VCaP (Prostate) | Cell Proliferation | 0.049 µM (IC50)[17] |

| CCS1477 | 22Rv1 (Prostate) | Cell Proliferation | 0.096 µM (IC50)[17] |

| p300 shRNA | Synovial Fibroblasts | Global H3K27ac Levels | 61.1% decrease (with TNF)[16] |

Table 3: Impact on Gene Expression (in vivo)

Data from 22Rv1 prostate tumor xenografts treated with CCS1477.[19]

| Gene Target | Function | Fold Change (Day 7) |

|---|---|---|

| c-myc | Oncogene, Proliferation | -2.7 |

| AR | Transcription Factor | ~ -1.5 |

| TMPRSS2 | AR Target Gene | Recovered after treatment |

| NKX3.1 | AR Target Gene | Recovered after treatment |

| VEGFA | Angiogenesis | > -1.5 |

Signaling Pathways Modulated by p300/CBP

p300/CBP integrate signals from numerous critical pathways. Their inhibition can therefore have profound effects on cellular decision-making.

Figure 2: p300/CBP as a central node in oncogenic signaling.

Inhibition of p300/CBP can disrupt these pathways. For example, in castration-resistant prostate cancer, inhibiting the p300/CBP bromodomain prevents co-activation of the Androgen Receptor (AR), leading to downregulation of AR target genes and reduced tumor growth.[17][18] Similarly, p300/CBP are involved in TGF-β/SMAD signaling, Wnt/β-catenin pathways, and the cellular response to hypoxia via HIF-1α, all of which are critical in cancer progression.[14]

Experimental Protocols

Investigating the effects of p300/CBP inhibition requires specific molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation sequencing (ChIP-seq) for H3K27ac

This protocol is used to map the genomic locations of H3K27 acetylation and assess how these patterns change upon inhibitor treatment. This is a representative protocol synthesized from standard methods.[2][14][20]

Figure 3: Experimental workflow for H3K27ac ChIP-seq.

Detailed Methodology:

-

Cell Preparation and Cross-linking:

-

Culture cells to ~80-90% confluency. Treat one set with the desired concentration of a p300/CBP inhibitor and a control set with vehicle (e.g., DMSO) for a specified time (e.g., 2-24 hours).

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Harvest cells, wash with ice-cold PBS, and pellet by centrifugation.

-

-

Chromatin Preparation:

-

Lyse the cell pellet in a buffer containing a non-ionic detergent (e.g., NP-40) to release nuclei.

-

Lyse the nuclei in a shearing buffer (containing SDS).

-

Shear the chromatin to an average size of 200-600 bp using a probe sonicator. The optimal sonication conditions must be empirically determined for each cell type.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific background.

-

Incubate the pre-cleared chromatin overnight at 4°C with a specific antibody against H3K27ac (e.g., Abcam ab4729).[6] A parallel sample with a non-specific IgG antibody should be run as a negative control.

-

Add pre-blocked Protein A/G beads and incubate for 2-4 hours to capture the antibody-chromatin complexes.

-

-

DNA Purification:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

-

Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for at least 6 hours or overnight.[21]

-

Digest remaining RNA and protein by sequential treatment with RNase A and Proteinase K.[21]

-

Purify the ChIP DNA using a PCR purification kit or phenol-chloroform extraction.

-

-

Sequencing and Analysis:

-

Prepare a sequencing library from the purified DNA.

-

Sequence the library on a platform like Illumina.

-

Align reads to a reference genome and use a peak-calling algorithm (e.g., MACS2) to identify regions of H3K27ac enrichment. Compare peaks between inhibitor-treated and control samples to identify differential regions.

-

In Vitro Histone Acetyltransferase (HAT) Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified p300 or CBP. This protocol describes a common fluorescence-based method.[7]

Materials:

-

Recombinant human p300 or CBP protein.

-

Histone H3 or H4 peptide substrate.

-

Acetyl-Coenzyme A (Acetyl-CoA).

-

Test inhibitor compound.

-

HAT assay buffer.

-

Developer solution that reacts with free Coenzyme A (thiol-reactive probe).

-

384-well microplate, plate reader.

Methodology:

-

Reaction Setup: In a microplate, add the HAT assay buffer, the histone peptide substrate, and the recombinant p300/CBP enzyme.

-

Inhibitor Addition: Add the test compound at various concentrations (to determine IC50) or a vehicle control (DMSO). Pre-incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding Acetyl-CoA. Incubate at room temperature for a defined period (e.g., 30-60 minutes).

-

Stop and Develop: Terminate the reaction by adding a stop solution. Add the developer reagent, which will react with the free CoA-SH produced during the reaction to generate a fluorescent signal.

-

Measurement: Incubate for ~20 minutes, then measure the fluorescence on a plate reader (e.g., excitation 380 nm, emission 460 nm). The signal is proportional to the amount of free CoA, and thus to the HAT activity.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data and fit to a dose-response curve to determine the IC50 value.

Cell Viability/Proliferation Assay

This assay determines the effect of a p300/CBP inhibitor on the growth and survival of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[17][22]

Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

Methodology:

-

Cell Plating: Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the p300/CBP inhibitor. Include wells with vehicle control (e.g., DMSO) and wells with no cells (for background measurement).

-

Incubation: Incubate the plate for a specified period, typically 72 hours, under standard cell culture conditions.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Read the luminescence on a plate reader.

-

Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized values against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the GI50 or IC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. glpbio.com [glpbio.com]

- 5. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. artyomovlab.wustl.edu [artyomovlab.wustl.edu]

- 7. resources.novusbio.com [resources.novusbio.com]

- 8. AR coactivators, CBP/p300, are critical mediators of DNA repair in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential contribution of p300 and CBP to regulatory element acetylation in mESCs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Analysis of CBP- and P300-Induced Histone Acetylations In Vivo Using Native Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A 485 | Histone Acetyltransferase Inhibitors: R&D Systems [rndsystems.com]

- 12. researchgate.net [researchgate.net]

- 13. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Semiautomated ChIP-Seq Procedure for Large-scale Epigenetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. p300/CBP cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 16. researchgate.net [researchgate.net]

- 17. cellcentric.com [cellcentric.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Improved ChIP Sequencing for H3K27ac Profiling and Super-Enhancer Analysis Assisted by Fluorescence-Activated Sorting of Formalin-Fixed Paraffin-Embedded Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubcompare.ai [pubcompare.ai]

In-Depth Technical Guide: Initial Studies on Histone Acetyltransferase Inhibitor II

This technical guide provides a comprehensive overview of the initial research and core findings related to Histone Acetyltransferase (HAT) Inhibitor II. It is intended for researchers, scientists, and drug development professionals engaged in the fields of epigenetics and oncology. This document details the inhibitor's mechanism of action, biochemical activity, and the experimental protocols used for its characterization.

Introduction to Histone Acetyltransferases and p300/CBP

Histone acetyltransferases (HATs) are a class of enzymes crucial to epigenetic regulation.[1] They catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails and other non-histone proteins.[1][2][3] This process, known as histone acetylation, generally leads to a more relaxed chromatin structure, facilitating gene transcription.[4]

Among the various HAT families, the p300/CBP coactivators are particularly significant. They interact with numerous transcription factors to regulate the expression of genes involved in critical cellular processes such as proliferation, differentiation, and apoptosis.[5] Aberrant activity of p300/CBP has been implicated in the pathology of several cancers, making them a compelling target for therapeutic intervention.[5][6] Histone Acetyltransferase Inhibitor II is a small molecule developed as a selective inhibitor of p300/CBP.[7][8]

Biochemical Profile and Cellular Activity

This compound, also identified as compound 2c or 2,6-bis-(3-Bromo-4-hydroxybenzylidene)cyclohexanone, is a cell-permeable compound that selectively targets the p300/CBP histone acetyltransferases.[7][8]

The inhibitory activity of HAT Inhibitor II has been quantified against several key histone acetyltransferases. The compound demonstrates significant selectivity for p300 over other HATs like GCN5 and PCAF.

| Target Enzyme | IC50 Value | Inhibition at 5 µM | Reference |

| p300 | 5 µM | ~50% | [7][8] |

| PCAF | > 5 µM | 0% | |

| GCN5 | > 5 µM | 30% |

In cellular contexts, HAT Inhibitor II has been shown to exert distinct biological effects consistent with its inhibitory action on p300/CBP. Key observed effects include:

-

Anti-acetylase Activity: The inhibitor demonstrates effective anti-acetylase activity within mammalian cells.[7][8]

-

Histone Hypoacetylation: Treatment of HeLa cells with the inhibitor leads to a measurable decrease in the acetylation of histone H3.

-

Chromatin Condensation: Consequent to histone hypoacetylation, the inhibitor induces chromatin condensation in HeLa cells.

Mechanism of Action

The primary mechanism of action for this compound is the direct inhibition of the catalytic activity of the p300/CBP enzymes. By blocking p300/CBP, the inhibitor prevents the acetylation of lysine residues on histone tails. This lack of acetylation leads to a more condensed chromatin state (heterochromatin), which restricts the access of transcription factors to DNA, thereby downregulating the expression of target genes.

Experimental Protocols

Validation of novel HAT inhibitors requires a series of rigorous in vitro and cell-based assays.[5][9] The following protocols are representative of the methodologies used in the initial studies of compounds like HAT Inhibitor II.

This assay directly measures the enzymatic activity of a purified HAT enzyme in the presence of an inhibitor. It is a primary screening method to determine IC50 values.[5]

Objective: To quantify the inhibition of recombinant p300 by HAT Inhibitor II.

Materials:

-

Recombinant p300 enzyme

-

Histone H3 peptide or purified H3.1[5]

-

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA)[10]

-

Acetyl-CoA[5]

-

HAT Inhibitor II (dissolved in DMSO)

-

Deionized water

-

Reagents for immunoblotting (primary antibody against acetylated histone H3, HRP-conjugated secondary antibody, chemiluminescence substrate)

Procedure:

-

Reaction Preparation: In a microcentrifuge tube, prepare the enzymatic reaction mixture. For each reaction, combine 2 µL of 5x assay buffer, 1 µL of purified p300, and 1 µL of HAT Inhibitor II at various concentrations (or DMSO as a vehicle control).[5]

-

Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for 10 minutes at room temperature to allow for binding.[5]

-

Initiation of Reaction: Add 3 µL of Acetyl-CoA and 1 µL of purified histone H3 to initiate the acetylation reaction.[5]

-

Incubation: Incubate the reaction mixture for 30 minutes at 30°C.[10]

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection by Immunoblotting:

-

Separate the reaction products using SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for acetylated histone H3.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

-

Analysis: Quantify the band intensities to determine the level of histone acetylation. Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

The Chromatin Hyperacetylation Inhibition (ChHAI) assay validates the activity of a HAT inhibitor in a cellular context.[5] This method first induces histone hyperacetylation using an HDAC inhibitor, making the subsequent inhibition by a HAT inhibitor more readily detectable.[5]

Objective: To confirm that HAT Inhibitor II can reduce histone acetylation levels in cultured mammalian cells.

Materials:

-

HeLa cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

HDAC inhibitor (HDACi), such as Trichostatin A (TSA) or SAHA

-

HAT Inhibitor II (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer and acid extraction reagents for histones

-

Reagents for immunoblotting

Procedure:

-

Cell Culture: Plate cells and allow them to adhere and grow to approximately 70-80% confluency.

-

Induce Hyperacetylation: Treat the cells with an HDACi (e.g., 10 µM SAHA) to induce the accumulation of acetylated histones.[6]

-

Inhibitor Treatment: After a pre-incubation period with the HDACi, add varying concentrations of HAT Inhibitor II to the culture medium.[5]

-

Co-incubation: Co-incubate the cells with both the HDACi and HATi for a defined period (e.g., 3-6 hours).[5][6]

-

Cell Lysis and Histone Extraction:

-

Harvest the cells and wash with PBS.

-

Lyse the cells and perform an acid extraction to isolate histone proteins.[6]

-

-

Detection by Immunoblotting: Analyze the levels of acetylated histone H3 in the extracted samples via immunoblotting, as described in Protocol 4.1.

-

Analysis: Compare the levels of histone acetylation in cells treated with the HAT inhibitor to the control (HDACi only) to confirm the inhibitor's cellular activity.

References

- 1. Histone Acetyltransferase and Deacetylase Inhibitors—New Aspects and Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchwithrutgers.com [researchwithrutgers.com]

- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assays for Validating Histone Acetyltransferase Inhibitors [app.jove.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. google.com [google.com]

- 10. pubcompare.ai [pubcompare.ai]

Methodological & Application

Application Notes and Protocols: Histone Acetyltransferase Inhibitor II for Western Blot Analysis of Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Histone Acetyltransferase Inhibitor II (HAT Inhibitor II) to study its effects on histone acetylation via Western blot. This document offers comprehensive experimental procedures, expected outcomes, and a deeper look into the signaling pathways involved.

Introduction

Histone acetyltransferases (HATs) are crucial enzymes that regulate gene expression by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails. This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation. The p300/CBP family of HATs are key transcriptional co-activators involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1]

This compound is a potent, cell-permeable inhibitor of the p300 histone acetyltransferase.[2] With an IC50 of 5 µM, it serves as a valuable tool for investigating the role of p300 in cellular function and disease.[2] Western blotting is a widely used technique to detect changes in protein modifications, such as histone acetylation, upon treatment with such inhibitors.[3]

Signaling Pathway of p300 Histone Acetyltransferase

The p300 protein acts as a central hub for integrating various signaling pathways that control gene expression. It is recruited to chromatin by transcription factors, where it then acetylates histones and other proteins to facilitate transcription. The inhibition of p300 by HAT Inhibitor II is expected to modulate these downstream events.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in Western blot experiments. Expected changes in histone acetylation are based on studies with analogous p300 inhibitors like C646.[4]

| Parameter | Value | Reference |

| Inhibitor | This compound | [2] |

| Target | p300 Histone Acetyltransferase | [2] |

| IC50 | 5 µM | [2] |

| Recommended Cell Treatment Concentration | 20 - 40 µM | |

| Recommended Treatment Time | 4 - 24 hours | [4] |

| Expected Change in H3K18 Acetylation | ~1.5 to 2.5-fold increase (at certain concentrations) | [4] |

| Expected Change in H3K23 Acetylation | ~1.5-fold increase (at certain concentrations) | [4] |

Note: The observed increase in acetylation with a HAT inhibitor can be a complex cellular response and may be concentration and cell-type dependent. It is hypothesized to be related to feedback mechanisms or off-target effects at higher concentrations.[5]

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment to assess the impact of this compound on histone acetylation.

Experimental Workflow

Cell Culture and Treatment

-

Culture your cells of interest to approximately 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 12, or 24 hours).

Histone Extraction (Acid Extraction Method)

-

Wash the cells with ice-cold PBS and collect the cell pellet by centrifugation.

-

Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% NaN3) and lyse on ice for 10 minutes with gentle mixing.

-

Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.

-

Wash the nuclei pellet with TEB and centrifuge again.

-

Resuspend the nuclei pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to acid-extract the histones.

-

Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the debris. The supernatant contains the histone proteins.

Protein Quantification

-

Determine the protein concentration of the histone extracts using a BCA protein assay kit according to the manufacturer's instructions.

SDS-PAGE

-

Prepare protein samples by diluting them in 2x Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 15-20 µg) into the wells of a 15% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

Western Blot Transfer

-

Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. Due to the small size of histones, use a membrane with a 0.2 µm pore size for optimal retention.

-

Confirm successful transfer by staining the membrane with Ponceau S.

Membrane Blocking

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

Primary Antibody Incubation

-

Dilute the primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, and a total histone antibody like anti-Histone H3 as a loading control) in 5% BSA/TBST according to the manufacturer's recommended dilution.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

Secondary Antibody Incubation

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

Chemiluminescent Detection

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's protocol.

-

Capture the signal using a chemiluminescence imaging system.

Data Analysis

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the acetylated histone bands to the corresponding total histone bands to account for loading differences.

-

Calculate the fold change in histone acetylation in the inhibitor-treated samples relative to the vehicle control.

Conclusion

This document provides a comprehensive guide for researchers utilizing this compound to investigate its impact on histone acetylation. The detailed protocols and expected quantitative outcomes will aid in the design and execution of robust Western blot experiments. The provided diagrams offer a clear visualization of the underlying biological pathways and the experimental workflow, facilitating a deeper understanding of the experimental approach.

References

- 1. Protein Lysine Acetylation by p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Changing the Selectivity of p300 by Acetyl-CoA Modulation of Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The histone acetyltransferase p300 inhibitor C646 reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Histone Acetyltransferase Inhibitor II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone Acetyltransferase Inhibitor II is a potent, selective, and cell-permeable inhibitor of the p300/CBP histone acetyltransferase (HAT) family, with a reported IC50 of 5 µM.[1] These HATs are critical transcriptional co-activators involved in a myriad of cellular processes, including cell cycle regulation, differentiation, and apoptosis, by catalyzing the acetylation of histone and non-histone proteins.[2][3][4] Inhibition of p300/CBP can lead to a global reduction in histone acetylation, particularly at H3K27, and subsequent modulation of gene expression. This makes this compound a valuable tool for studying the epigenetic regulation of gene transcription and a potential therapeutic agent in diseases characterized by aberrant HAT activity, such as cancer.

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins, such as acetylated histones, with specific DNA sequences in the cell. When combined with treatment using this compound, ChIP can be employed to elucidate the specific genomic loci where p300/CBP activity is crucial for histone acetylation and gene regulation. These application notes provide a comprehensive guide to designing and performing ChIP experiments with this inhibitor.

Key Applications

-

Target Validation: Determine the effect of p300/CBP inhibition on histone acetylation at the promoter and enhancer regions of specific target genes.

-

Mechanism of Action Studies: Elucidate the role of p300/CBP-mediated histone acetylation in the regulation of gene expression pathways.

-

Drug Development: Assess the efficacy of novel p300/CBP inhibitors in modulating epigenetic marks at a genomic level.

-

Biomarker Discovery: Identify genomic regions with altered histone acetylation patterns that can serve as biomarkers for inhibitor activity.

Signaling Pathway of p300/CBP in Transcriptional Regulation

The p300/CBP proteins are key integrators of numerous signaling pathways that control gene expression. They are recruited to gene promoters and enhancers by DNA-binding transcription factors. Upon recruitment, their intrinsic histone acetyltransferase activity leads to the acetylation of lysine residues on histone tails. This modification neutralizes the positive charge of the histones, leading to a more relaxed chromatin structure (euchromatin) that is accessible to the transcriptional machinery, thereby promoting gene expression. This compound directly inhibits this catalytic activity, preventing histone acetylation and leading to a more condensed chromatin state (heterochromatin) and transcriptional repression.

Caption: p300/CBP signaling and its inhibition.

Experimental Protocols

General Experimental Workflow for ChIP using this compound

The following diagram outlines the major steps involved in a ChIP experiment when investigating the effects of this compound.

Caption: ChIP workflow with HAT inhibitor treatment.

Detailed Protocol for ChIP-qPCR

This protocol is adapted from standard ChIP procedures and includes considerations for the use of this compound. Optimization of inhibitor concentration and treatment time for your specific cell line is recommended.

Materials:

-

This compound (dissolved in DMSO)

-

Cell culture reagents

-

Formaldehyde (37%)

-

Glycine

-

PBS (Phosphate-Buffered Saline)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

ChIP dilution buffer

-

Antibodies: anti-acetyl-Histone H3 (e.g., anti-H3K27ac), Normal Rabbit IgG (as a negative control)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:Chloroform:Isoamyl Alcohol

-

Ethanol

-

Primers for qPCR targeting specific gene promoters/enhancers

-

SYBR Green qPCR master mix

Procedure:

-

Cell Culture and Inhibitor Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Treat cells with the desired concentration of this compound or DMSO (vehicle control). Based on its IC50 of 5 µM and studies with similar inhibitors, a starting concentration range of 5-25 µM is recommended.

-

Incubate for a predetermined time (e.g., 2, 6, or 24 hours) to assess both acute and sustained effects on histone acetylation.

-

-

Cross-linking:

-

Add formaldehyde directly to the culture medium to a final concentration of 1%.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

-

Cell Lysis and Chromatin Preparation:

-

Wash cells twice with ice-cold PBS.

-

Scrape cells and collect by centrifugation.

-

Resuspend the cell pellet in cell lysis buffer and incubate on ice.

-

Pellet the nuclei and resuspend in nuclear lysis buffer.

-

-

Chromatin Shearing:

-

Shear chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical for each cell type and instrument.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation (IP):

-

Dilute the chromatin in ChIP dilution buffer.

-

Save a small aliquot of the diluted chromatin as "input" control.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin with the primary antibody (e.g., anti-H3K27ac) or IgG control overnight at 4°C with rotation.

-

Add Protein A/G beads to capture the antibody-chromatin complexes and incubate.

-

-

Washes:

-

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally with TE buffer to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads using elution buffer.

-

Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for several hours.

-

Treat with Proteinase K to digest proteins.

-

-

DNA Purification:

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.

-

Resuspend the purified DNA in nuclease-free water.

-

-

Quantitative PCR (qPCR) Analysis:

Data Presentation and Analysis

Quantitative data from ChIP-qPCR experiments should be presented in a clear and structured format. The "percent input" method is a common way to normalize ChIP-qPCR data, which represents the amount of immunoprecipitated DNA as a percentage of the starting chromatin material.[6]

Calculation of Percent Input:

-

Calculate the delta Ct (ΔCt) for each sample: ΔCt = Ct(ChIP) - (Ct(Input) - Log2(Input Dilution Factor)).

-

Calculate the percent input: % Input = 2^(-ΔCt) * 100.

Expected Quantitative Results

Treatment with this compound is expected to decrease histone acetylation at p300/CBP target loci. The tables below show hypothetical, yet representative, quantitative data from a ChIP-qPCR experiment.

Table 1: Effect of this compound on H3K27 Acetylation at the MYC Promoter

| Treatment | Target Locus | Average Ct (ChIP) | Average Ct (Input) | ΔCt | % Input | Fold Change vs. DMSO |

| DMSO | MYC Promoter | 25.5 | 22.0 | 3.5 | 8.84 | 1.00 |

| 10 µM HATi II | MYC Promoter | 27.8 | 22.1 | 5.7 | 2.00 | 0.23 |

| DMSO | Negative Control Region | 32.1 | 22.0 | 10.1 | 0.09 | 1.00 |

| 10 µM HATi II | Negative Control Region | 32.3 | 22.1 | 10.2 | 0.08 | 0.89 |

Table 2: Dose-Dependent Effect of this compound on H3K27 Acetylation at the CCND1 Enhancer

| Inhibitor Conc. | Target Locus | Average Ct (ChIP) | Average Ct (Input) | ΔCt | % Input |

| 0 µM (DMSO) | CCND1 Enhancer | 26.2 | 22.5 | 3.7 | 7.74 |

| 5 µM HATi II | CCND1 Enhancer | 27.9 | 22.4 | 5.5 | 2.34 |

| 10 µM HATi II | CCND1 Enhancer | 28.8 | 22.5 | 6.3 | 1.29 |

| 25 µM HATi II | CCND1 Enhancer | 29.5 | 22.4 | 7.1 | 0.73 |

Note: The data presented in these tables are illustrative and the actual results may vary depending on the cell type, target gene, and experimental conditions.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High background in IgG control | Incomplete pre-clearing; Too much antibody or beads; Insufficient washing. | Increase pre-clearing time; Titrate antibody and bead amounts; Increase the number or duration of washes. |

| Low signal in ChIP samples | Inefficient cross-linking; Over-sonication; Ineffective antibody; Inhibitor treatment time or concentration is not optimal. | Optimize formaldehyde concentration and incubation time; Optimize sonication conditions; Use a ChIP-validated antibody; Perform a time-course and dose-response experiment for the inhibitor. |

| Poor enrichment of target loci | Primer inefficiency; Locus is not a target of p300/CBP in the given cell type. | Validate qPCR primers for efficiency and specificity; Select positive control loci known to be regulated by p300/CBP. |

| Variability between replicates | Inconsistent cell numbers; Inconsistent sonication; Pipetting errors. | Ensure consistent cell seeding and harvesting; Use a consistent sonication protocol; Use careful pipetting techniques and master mixes for qPCR. |

Conclusion

The use of this compound in conjunction with Chromatin Immunoprecipitation provides a powerful approach to dissect the epigenetic mechanisms regulated by p300/CBP. The protocols and guidelines presented here offer a framework for researchers to investigate the genomic targets of this inhibitor and its impact on histone acetylation landscapes, ultimately contributing to a deeper understanding of gene regulation and the development of novel therapeutic strategies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Protein Lysine Acetylation by p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting histone acetylation dynamics and oncogenic transcription by catalytic P300/CBP inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p300 and CBP as transcriptional regulators and targets of oncogenic events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ChIP Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 6. toptipbio.com [toptipbio.com]

Application Notes and Protocols for Gene Expression Analysis Following Histone Acetyltransferase Inhibitor II (CPTH2) Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone Acetyltransferases (HATs) are a class of enzymes that play a critical role in the regulation of gene expression. They catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone proteins, leading to a more open chromatin structure that is generally associated with transcriptional activation. The p300/CBP family of HATs are key transcriptional coactivators involved in a multitude of cellular processes, including cell cycle regulation, differentiation, and apoptosis.

Histone Acetyltransferase Inhibitor II (HATi II), also known as CPTH2, is a cell-permeable compound that potently and selectively inhibits the HAT activity of p300 with an IC50 of 5 μM. It has also been shown to inhibit Gcn5. By inhibiting p300/CBP, HATi II can induce changes in histone acetylation, leading to the modulation of gene expression. This results in cellular effects such as the induction of apoptosis, decreased cell proliferation, and reduced cell invasion, making it a valuable tool for cancer research and drug development.

These application notes provide a comprehensive overview and detailed protocols for analyzing gene expression changes in response to HATi II treatment.

Mechanism of Action

HATi II functions as a competitive inhibitor of the histone acetyltransferase p300. This inhibition leads to a decrease in the acetylation of histone proteins, particularly histone H3. The reduction in histone acetylation results in a more condensed chromatin structure, which can restrict the access of transcription factors and RNA polymerase to gene promoters, thereby leading to the downregulation of target gene expression. Key cellular processes affected by HATi II treatment include the p53 signaling pathway, cell cycle progression, and apoptosis.

Data Presentation

The following table summarizes representative data on the differential gene expression following treatment with a p300/CBP inhibitor. This data is illustrative of the types of changes that can be expected after treatment with HATi II.

Table 1: Representative Differentially Expressed Genes Following p300/CBP Inhibition

| Gene Symbol | Gene Name | Function | Fold Change (Illustrative) |

| Upregulated Genes | |||

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | Cell cycle arrest | +2.5 |

| PUMA (BBC3) | BCL2 Binding Component 3 | Apoptosis induction | +3.0 |

| BAX | BCL2 Associated X, Apoptosis Regulator | Apoptosis induction | +2.0 |

| Downregulated Genes | |||

| CCND1 | Cyclin D1 | Cell cycle progression | -3.5 |

| MYC | MYC Proto-Oncogene | Cell proliferation, apoptosis | -4.0 |

| BCL2 | B-Cell CLL/Lymphoma 2 | Apoptosis inhibition | -2.8 |

| MMP9 | Matrix Metallopeptidase 9 | Cell invasion and migration | -3.2 |

Experimental Protocols

Here we provide detailed protocols for key experiments to analyze gene expression and histone modifications following HATi II treatment.

Protocol 1: Cell Culture and Treatment with HATi II

-

Cell Seeding: Plate cells in appropriate cell culture dishes or flasks at a density that will allow for logarithmic growth during the treatment period.

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

HATi II Preparation: Prepare a stock solution of this compound (CPTH2) in DMSO. A common stock concentration is 10 mM.

-

Treatment: Dilute the HATi II stock solution in fresh cell culture medium to the desired final concentration (e.g., 5-20 µM). Remove the old medium from the cells and replace it with the medium containing HATi II or a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) depending on the experimental endpoint.

-

Harvesting: After incubation, harvest the cells for downstream applications such as RNA or chromatin isolation.

Protocol 2: RNA Isolation and RNA-Sequencing (RNA-Seq)

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., TRIzol or a buffer from an RNA isolation kit).

-

RNA Isolation: Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions. This typically involves steps of phase separation, precipitation, and washing.

-

RNA Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Look for A260/280 ratios between 1.8 and 2.0 and high RNA Integrity Number (RIN) scores (>8).

-

Library Preparation: Prepare RNA-seq libraries from the isolated RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This process typically includes mRNA purification (for poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between HATi II-treated and control samples.

-

Protocol 3: Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.

-

Cell Lysis and Chromatin Shearing: Harvest the cells, lyse them to release the nuclei, and then lyse the nuclei. Shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific to the histone modification of interest (e.g., anti-acetyl-Histone H3) or a negative control IgG.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washes and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C overnight.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and an input control DNA sample. Sequence the libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Alignment: Align the sequencing reads to a reference genome.

-

Peak Calling: Use a peak calling algorithm (e.g., MACS2) to identify regions of the genome that are enriched for the histone modification.

-

Differential Binding Analysis: Identify regions with differential histone acetylation between HATi II-treated and control samples.

-

Functional Annotation: Annotate the enriched peaks to nearby genes and perform pathway analysis.

-

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the impact of this compound on the p53-mediated apoptosis and cell cycle arrest pathway.

Caption: p53-mediated apoptosis and cell cycle arrest pathway.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for analyzing gene expression changes after HATi II treatment using RNA-Seq.

Application Notes and Protocols for RNA-Seq Analysis of Histone Acetyltransferase Inhibitor II Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetyltransferases (HATs) are a class of enzymes that play a critical role in the regulation of gene expression. They function by adding acetyl groups to lysine residues on histone proteins, leading to a more relaxed chromatin structure that facilitates transcription.[1][2] Dysregulation of HAT activity is implicated in various diseases, including cancer, inflammatory conditions, and neurodegenerative disorders.[1][3] Consequently, HAT inhibitors have emerged as promising therapeutic agents.[1]

This document provides a detailed guide for designing and conducting an RNA-sequencing (RNA-seq) experiment to investigate the genome-wide transcriptional effects of Histone Acetyltransferase Inhibitor II (HATi II), a potent and selective inhibitor of the p300 histone acetyltransferase with an IC50 of 5 μM.[4] By following these protocols, researchers can obtain high-quality, reproducible data to elucidate the molecular mechanisms of HATi II and identify potential downstream targets.

Signaling Pathways Modulated by HAT Inhibitors

Histone acetyltransferases, particularly p300/CBP, are key regulators of various signaling pathways. Inhibition of these enzymes can therefore have profound effects on cellular processes. One of the most well-documented pathways affected by HAT inhibitors is the NF-κB signaling pathway, which is crucial for inflammatory responses.[5] HAT inhibitors can lead to the inhibition of this pathway.[5] Additionally, HATs are involved in pathways related to cell cycle progression, DNA damage repair, and hormone signaling.[3][6]

Caption: Simplified diagram of a signaling pathway influenced by HAT Inhibitor II.

RNA-Seq Experimental Design and Workflow

A well-designed RNA-seq experiment is crucial for obtaining meaningful and reproducible results. The following workflow outlines the key steps for investigating the effects of HATi II.

Caption: Overview of the RNA-seq experimental and data analysis workflow.

Quantitative Data Summary

| Parameter | Recommendation | Notes |

| Cell Line | Application-specific (e.g., HeLa, Jurkat) | Choose a cell line relevant to the research question. |

| HATi II Concentration | 5 - 20 µM | Start with the IC50 (5 µM) and perform a dose-response curve.[4] |

| Vehicle Control | DMSO | Ensure the final DMSO concentration is consistent across all samples and does not exceed 0.1%. |

| Incubation Time | 12 - 48 hours | Time-course experiments are recommended to capture both early and late transcriptional responses. |

| Biological Replicates | Minimum of 3 per condition | Essential for statistical power in differential expression analysis. |

| RNA Purity (A260/280) | 1.8 - 2.1 | |

| RNA Purity (A260/230) | > 2.0 | |

| RNA Integrity Number (RIN) | > 8.0 | Crucial for obtaining high-quality sequencing data. |

| Sequencing Depth | 20-30 million reads per sample | For differential gene expression analysis. |

| Read Length | Paired-end, 100 bp | Provides better alignment accuracy and transcript isoform resolution. |

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

-

Treatment Preparation: Prepare a stock solution of HATi II in DMSO.[4] Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing HATi II or the vehicle control.

-